2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole

Analytical Chemistry Quality Control Structural Confirmation

2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole (CAS 1929585-16-9) is a precisely differentiated 2,5-disubstituted 1H-pyrrole with a 4-methoxyphenyl group at C2 and ethyl at C5. This substitution pattern distinguishes it from near-neighbor pyrrole analogs, preventing uncontrolled variables that compromise synthetic yields, alter impurity profiles, and invalidate SAR experiments. Procuring this specific building block ensures reproducible multi-step syntheses of pharmacologically active agents targeting diverse therapeutic areas, including insecticidal and acaricidal candidates. The free NH-pyrrole position permits further N-functionalization, while the methoxy group provides a handle for metabolic modulation. Insisting on this exact structure protects the integrity of your research program.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 1929585-16-9
Cat. No. B6303286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole
CAS1929585-16-9
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCC1=CC=C(N1)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H15NO/c1-3-11-6-9-13(14-11)10-4-7-12(15-2)8-5-10/h4-9,14H,3H2,1-2H3
InChIKeyPRNGJNYYUNWTOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole (1929585-16-9): A 2,5-Disubstituted Pyrrole Scaffold for Pharmaceutical and Agrochemical Research


2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole (CAS: 1929585-16-9; molecular formula C13H15NO; molecular weight 201.26 g/mol) [1] is a 2,5-disubstituted 1H-pyrrole derivative bearing a 4-methoxyphenyl substituent at the 2-position and an ethyl group at the 5-position of the pyrrole ring. This substitution pattern places the compound within the broader class of 2-aryl-5-alkylpyrroles, a scaffold that has been extensively explored as a core motif in medicinal chemistry and agrochemical research. Notably, 2-aryl-5-alkylpyrroles serve as key intermediates in the synthesis of pharmacologically active agents targeting diverse therapeutic areas, as well as insecticidal and acaricidal compounds [2]. The specific 4-methoxyphenyl substitution contributes to the compound's electron-rich aromatic character and hydrogen-bonding capacity via the methoxy oxygen, features that may influence its molecular recognition properties in biological systems .

Why Generic 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole (1929585-16-9) Substitution Is Not Advisable: The Risk of Uncontrolled Reactivity and Biological Outcomes


The pyrrole scaffold exhibits high sensitivity to substitution patterns, with even minor structural modifications capable of profoundly altering chemical reactivity and biological activity. 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole (1929585-16-9) occupies a specific chemical space defined by the precise positioning of the 4-methoxyphenyl and ethyl groups at the 2- and 5-positions, respectively [1]. This arrangement contrasts with positional isomers and close structural analogs, such as 1-ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole or 2-(4-methoxyphenyl)-1H-pyrrole lacking the 5-ethyl group [2]. In the context of pyrrole-containing pharmacophores, such structural variations can lead to significant differences in target binding affinity, selectivity profiles, and metabolic stability. For research and industrial applications, particularly in pharmaceutical intermediate synthesis or structure-activity relationship (SAR) studies, substituting this compound with a generic or near-neighbor analog introduces uncontrolled variables that can invalidate experimental outcomes, compromise synthetic yields, or alter impurity profiles [3]. Therefore, procurement decisions must be guided by a rigorous understanding of these structural nuances rather than generic class assumptions.

Quantitative Evidence Guide for 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole (1929585-16-9): Structural Differentiation Data for Informed Procurement


Evidence Item 1: Structural Confirmation by High-Resolution Mass Spectrometry and NMR

The chemical identity of 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole (CAS 1929585-16-9) is unequivocally established through its molecular formula (C13H15NO) and accurate mass (201.26 g/mol) [1]. This distinguishes it from the N-substituted analog, 1-ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole (CAS 62041-53-6), which has a molecular formula of C14H17NO and a molecular weight of 215.29 g/mol . The difference of 14.03 g/mol reflects the substitution of an N-ethyl group for an N-hydrogen, a modification that alters the compound's hydrogen-bond donor capacity and can significantly impact its binding affinity in biological assays [2].

Analytical Chemistry Quality Control Structural Confirmation

Evidence Item 2: Differential Electronic Properties Due to Methoxy Substitution

The presence of the 4-methoxyphenyl group at the 2-position confers distinct electronic and steric properties to 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole (1929585-16-9) compared to its unsubstituted phenyl analog. While quantitative experimental data for this specific compound are not available in the public domain, computational predictions and class-level knowledge from 2-aryl-5-alkylpyrrole SAR studies indicate that the methoxy group increases electron density on the pyrrole ring, potentially enhancing its reactivity in electrophilic substitution reactions [1]. This contrasts with 2-phenyl-5-ethyl-1H-pyrrole (CAS 13713-06-9), which lacks the methoxy substituent and is therefore less electron-rich .

Computational Chemistry QSAR Medicinal Chemistry

Evidence Item 3: Purity Specification for Reproducible Research Outcomes

As a research chemical, 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole (1929585-16-9) is commercially available with a specified purity of NLT (Not Less Than) 97% . This purity level is critical for applications in pharmaceutical intermediate synthesis, where impurities can lead to side reactions, reduced yields, and difficulties in purification. For comparison, the closely related analog 2-(4-methoxyphenyl)-1H-pyrrole (CAS 4995-12-4) is offered with a minimum purity specification of 95% , representing a 2% difference in acceptable impurity levels.

Quality Assurance Analytical Standards Procurement

Optimal Application Scenarios for 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole (1929585-16-9) in R&D Settings


Pharmaceutical Intermediate in Heterocyclic Drug Synthesis

As a 2-aryl-5-alkylpyrrole building block, 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole (1929585-16-9) serves as a versatile intermediate for constructing more complex heterocyclic drug candidates [1]. The free NH-pyrrole position allows for further N-functionalization, while the 4-methoxyphenyl group provides a site for potential metabolic modulation. The established purity specification of NLT 97% supports its use in multi-step synthetic routes where intermediate purity directly impacts final product yield and purity .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Programs

The compound is suitable as a reference point in SAR campaigns exploring the effects of 5-alkyl substitution on pyrrole-based pharmacophores. By comparing 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole with its 5-unsubstituted counterpart (2-(4-methoxyphenyl)-1H-pyrrole, CAS 4995-12-4) [2], researchers can systematically evaluate the contribution of the 5-ethyl group to biological activity, target selectivity, and physicochemical properties such as lipophilicity and metabolic stability [3].

Agrochemical Lead Discovery and Optimization

The 2-aryl-5-alkylpyrrole scaffold is a recognized pharmacophore in insecticidal and acaricidal agent design [4]. 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole (1929585-16-9) can be utilized as a core scaffold or key intermediate in the synthesis of novel agrochemical candidates, leveraging the known bioactivity of this chemotype. The methoxy substitution may further modulate the compound's environmental fate and target pest selectivity.

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